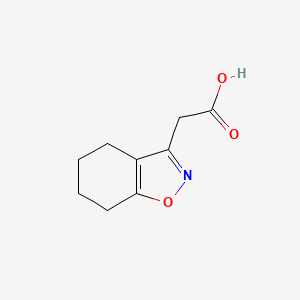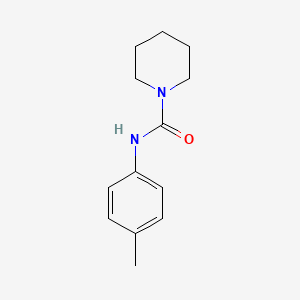![molecular formula C16H15BrFN3O3S B6613123 (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone CAS No. 1210875-09-4](/img/structure/B6613123.png)
(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone
描述
2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone, commonly known as BF-PPM, is a synthetic compound with a wide range of applications in the field of scientific research. BF-PPM is a member of the piperazine family and is a structural analog of the neurotransmitter dopamine. It is primarily used as a research tool to study the effects of dopamine on various biochemical and physiological processes. This compound has been used to study the effects of dopamine on the nervous system, cardiovascular system, and endocrine system, as well as its potential to act as a pharmacological agent.
作用机制
The mechanism of action of BF-PPM is not fully understood. It is believed to act as an agonist at dopamine receptors, which are located throughout the body. It is thought to bind to the dopamine receptors and activate the associated signaling pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BF-PPM are not fully understood. However, studies have shown that it can activate the dopamine receptors, which are located throughout the body. This activation can result in various effects, including the release of neurotransmitters, the modulation of gene expression, and the regulation of various metabolic processes. In addition, BF-PPM has been shown to have a direct effect on the cardiovascular system, resulting in increased heart rate, blood pressure, and vasoconstriction.
实验室实验的优点和局限性
The use of BF-PPM in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is stable at room temperature and can be stored for long periods of time. Furthermore, it is relatively easy to synthesize and can be used in a variety of experiments.
However, there are some limitations to the use of BF-PPM in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its effects on various biochemical and physiological processes are not fully understood. Furthermore, it is not approved for clinical use and its long-term effects are not known.
未来方向
There are several potential future directions for the use of BF-PPM in scientific research. These include further studies into its mechanism of action, its potential to act as a pharmacological agent, and its effects on various biochemical and physiological processes. In addition, further studies are needed to determine its potential therapeutic applications and its long-term safety. Additionally, further studies are needed to explore the potential of BF-PPM to interact with other compounds and to study its potential to act as a prodrug. Finally, further studies are needed to explore the potential of BF-PPM to act as a biomarker for various diseases and conditions.
合成方法
BF-PPM can be synthesized in a laboratory setting using a variety of techniques. The most commonly used method involves the reaction of pyridine with bromo-fluorobenzene in the presence of a catalytic amount of sodium hydride. This reaction produces a mixture of BF-PPM and its isomer, 2-bromo-5-chlorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone (BF-PCPM). The reaction is typically performed in aqueous solution and is typically complete in one hour.
科学研究应用
BF-PPM is widely used in scientific research as a tool to study the effects of dopamine on various biochemical and physiological processes. It has been used to study the effects of dopamine on the nervous system, cardiovascular system, and endocrine system. It has also been used to study the potential of dopamine to act as a pharmacological agent. In addition, BF-PPM has been used to study the effects of dopamine on the regulation of gene expression in various cell types.
属性
IUPAC Name |
(2-bromo-5-fluorophenyl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3S/c17-15-4-3-12(18)10-14(15)16(22)20-6-8-21(9-7-20)25(23,24)13-2-1-5-19-11-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTAMIWVFWPQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)F)Br)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149541 | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210875-09-4 | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210875-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)

![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)
